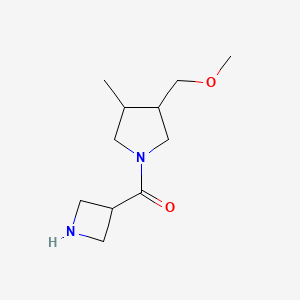

2-(Azetidin-1-yl)-3-chloropyrazine

説明

Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered cyclic amide. They are known for a number of pharmacological activities, including antitubercular, anti-inflammatory, antitumor, anti-HIV, antiparkinsonian, and antidiabetic activities .

Synthesis Analysis

The first synthetic β-lactam was created by Hermann Staudinger in 1907 by reacting the Schiff base of aniline and benzaldehyde with [2+2] cycloaddition of diphenylketene .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical UHF, MP2 and SDCl calculations .Chemical Reactions Analysis

Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary greatly depending on their specific structure and functional groups. For example, 2-(Azetidin-1-yl)ethanamine has a molecular weight of 100.16 g/mol and is a liquid at room temperature .科学的研究の応用

Synthesis and Antimicrobial Activities

Novel Bioactive Compounds Synthesis

A study by Ayyash and Habeeb (2019) detailed the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, showcasing their antimicrobial properties. These compounds were synthesized via cycloaddition reactions, starting from pyrazine-2,3-dicarboxylic acid, and demonstrated excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).

Azetidin-2-one and Pyrazoline Derivatives

Research by Shailesh et al. (2012) focused on synthesizing azetidin-2-one derivatives containing pyrazoline, which were characterized and evaluated for their antimicrobial activity. These compounds were found to possess significant antibacterial and antifungal effects, underscoring the potential of 2-(Azetidin-1-yl)-3-chloropyrazine derivatives in developing new antimicrobial agents (Shailesh, Pankaj, & Patel, 2012).

Anti-inflammatory and Analgesic Activities

Anti-Inflammatory Activity Exploration

A study by Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and investigated their anti-inflammatory effects. Most compounds showed potent results, indicating the utility of these derivatives in developing anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).

Synthesis and Biological Evaluation of Benzothiazole Derivatives

Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives incorporating benzothiazole, which were then evaluated for their antimicrobial properties. These compounds showed moderate to good activity against various bacterial and fungal strains, highlighting the versatility of azetidin-2-one derivatives in antimicrobial research (Gilani et al., 2016).

Azetidin-2-One Derivatives as Anticonvulsant Agents

- Anticonvulsant Activity Investigation: Research by Rajasekaran and Murugesan (2006) focused on synthesizing novel azetidinones to evaluate their antibacterial and anticonvulsant activities. Certain compounds exhibited good antibacterial activity and promising anticonvulsant effects, suggesting their potential in therapeutic applications (Rajasekaran & Murugesan, 2006).

作用機序

Target of Action

Azetidines and pyrazines are classes of compounds that have been studied for their potential biological activities. For instance, azetidines have been found to exhibit a variety of biological activities . Pyrazines, on the other hand, are aromatic compounds that are often used as building blocks in medicinal chemistry .

Mode of Action

The exact mode of action would depend on the specific biological target of the compound. For azetidines, their mode of action can vary widely depending on their structure and the presence of other functional groups . Pyrazines can interact with various biological targets due to their aromatic nature .

Biochemical Pathways

Again, the specific biochemical pathways affected would depend on the compound’s target. Azetidines and pyrazines can potentially interact with a variety of biochemical pathways due to their versatile structures .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of azetidines and pyrazines would depend on their specific structures and the presence of functional groups that can affect their solubility, stability, and permeability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, some azetidines have been found to have antimicrobial activity, suggesting they could potentially inhibit the growth of certain bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of azetidines can be affected by the presence of water due to their susceptibility to hydrolysis .

Safety and Hazards

特性

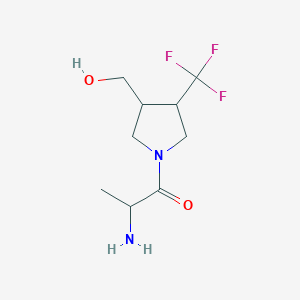

IUPAC Name |

2-(azetidin-1-yl)-3-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-7(10-3-2-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFLXXNILXNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)

![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)